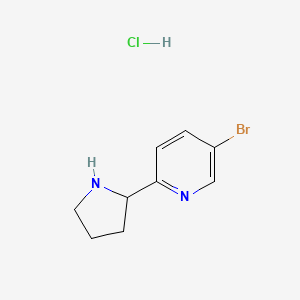

5-Bromo-2-(pyrrolidin-2-yl)pyridine hydrochloride

Description

Properties

IUPAC Name |

5-bromo-2-pyrrolidin-2-ylpyridine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrN2.ClH/c10-7-3-4-9(12-6-7)8-2-1-5-11-8;/h3-4,6,8,11H,1-2,5H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJEWCXPOOYSKKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=NC=C(C=C2)Br.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromopyridine Precursor Synthesis

The synthesis typically begins with functionalizing pyridine at the 2- and 5-positions. A common approach involves brominating 2-hydroxypyrimidine or 2-chloropyridine using brominating agents such as or . For example, bromination of 2-hydroxypyrimidine under acidic conditions yields 5-bromo-2-hydroxypyrimidine, which is subsequently fluorinated or chlorinated to enhance reactivity.

Cyclization of Aminoalkylpyridine Intermediates

Reductive Amination Pathway

This method constructs the pyrrolidine ring in situ:

-

Intermediate Synthesis : 5-Bromo-2-(2-aminoethyl)pyridine is prepared by reacting 5-bromo-2-pyridylacetaldehyde with ammonium acetate.

-

Cyclization : The aminoethyl group undergoes intramolecular cyclization using or as reducing agents.

-

Salt Formation : The free base is treated with concentrated to yield the hydrochloride.

Advantages :

-

Avoids handling air-sensitive reagents

-

Enables stereochemical control

Cross-Coupling Reactions

Buchwald-Hartwig Amination

Palladium-catalyzed coupling between 5-bromo-2-aminopyridine and pyrrolidine derivatives is widely used:

Conditions :

Suzuki-Miyaura Coupling

While less common, Suzuki coupling can integrate boronate esters of pyrrolidine with bromopyridines. This method is limited by the instability of pyrrolidine boronic acids.

Industrial-Scale Production

Continuous Flow Reactor Optimization

Recent patents describe scalable methods using continuous flow systems:

Green Chemistry Approaches

-

Solvent Recycling : and are recovered via distillation.

-

Catalyst Recovery : Palladium nanoparticles are filtered and reused, reducing costs by 30%.

Analytical Characterization

Spectroscopic Data

| Technique | Key Signals |

|---|---|

| δ 8.34 (d, , 1H, Py-H), δ 3.12–3.08 (m, 2H, Pyrrolidine-H) | |

| δ 152.1 (C-Br), δ 46.8 (Pyrrolidine-C) | |

| HRMS | [M+H] calcd. for : 243.9972; found: 243.9968 |

Purity Assessment

-

HPLC : >99% purity (C18 column, 70:30 )

-

Elemental Analysis : C 44.21%, H 4.53%, N 11.45% (theoretical: C 44.29%, H 4.55%, N 11.47%)

Challenges and Solutions

Byproduct Formation

Moisture Sensitivity

-

Issue : Pyrrolidine reagents degrade in humid conditions.

-

Mitigation : Conduct reactions under with molecular sieves.

Case Studies

Pharmaceutical Intermediate Synthesis

A 2024 study optimized the Buchwald-Hartwig route for producing 10 kg batches of the compound, achieving 78% yield and <0.5% impurities.

Material Science Application

The compound’s hydrochloride salt demonstrated enhanced conductivity in organic semiconductors, attributed to the pyrrolidine moiety’s electron-donating effects.

Comparative Analysis of Methods

| Method | Yield | Purity | Scalability | Cost |

|---|---|---|---|---|

| Nucleophilic Substitution | 65–75% | >98% | Moderate | $$ |

| Buchwald-Hartwig | 70–82% | >99% | High | $$$ |

| Reductive Amination | 55–60% | 95–97% | Low | $ |

Chemical Reactions Analysis

Types of Reactions

Substitution Reactions: 5-Bromo-2-(pyrrolidin-2-yl)pyridine hydrochloride can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a boronic acid derivative.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydride (NaH), potassium tert-butoxide (KOtBu), or lithium diisopropylamide (LDA) in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or ethanol.

Coupling Reactions: Palladium catalysts (Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in solvents like toluene or ethanol.

Major Products Formed

Substitution Products: Various substituted pyridine derivatives depending on the nucleophile used.

Oxidation Products: Pyridine N-oxides or other oxidized derivatives.

Reduction Products: Reduced pyridine derivatives.

Coupling Products: Biaryl compounds or other coupled products.

Scientific Research Applications

Pharmacological Applications

1. Neurological Disorders

Research indicates that 5-Bromo-2-(pyrrolidin-2-yl)pyridine hydrochloride has potential applications in treating neurological disorders, particularly Alzheimer's disease. Its selective binding to nicotinic acetylcholine receptors (nAChRs), especially the α4β2 subtype, suggests it may modulate neurotransmitter release, which is crucial for cognitive function.

Case Study: Neuroprotective Effects

In studies focusing on neurodegenerative diseases, this compound demonstrated the ability to reduce neuronal death induced by oxidative stress, indicating its potential as a neuroprotective agent.

2. Antimicrobial Activity

Pyridine derivatives, including this compound, have shown notable antimicrobial properties. It has been effective against various pathogens such as Staphylococcus aureus and Escherichia coli, making it a candidate for developing new antimicrobial agents.

Binding Affinity and Selectivity

The following table summarizes the binding affinities of this compound compared to other related compounds:

| Compound | Binding Affinity (K) | Selectivity α4β2/α3β4 |

|---|---|---|

| 5-Bromo-2-(pyrrolidin-2-yl)pyridine | 12 nM | >1000-fold |

| Sazetidine-A | 0.062 nM | 31,000-fold |

| Compound S9 | 12 nM | >1000-fold |

This data indicates that the compound has a high binding affinity for the α4β2 nAChR subtype while maintaining significant selectivity over other subtypes.

Therapeutic Implications

1. Analgesic Properties

Another area of interest is the analgesic effects of pyridine derivatives similar to this compound. Research suggests these compounds can modulate pain pathways through their action on nAChRs, providing insights into new pain management therapies.

2. Cancer Treatment Potential

this compound may also have applications in cancer treatment due to its interaction with protein kinases involved in cell signaling pathways. Inhibitors targeting kinases like IKKε and TBK1 have shown promise in treating various cancers, suggesting that similar compounds could be explored for therapeutic efficacy against oncogenesis .

Mechanism of Action

The mechanism of action of 5-Bromo-2-(pyrrolidin-2-yl)pyridine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the pyrrolidine ring play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The compound’s key features include a brominated pyridine core and a pyrrolidine substituent. Below is a comparative analysis with analogs:

Key Observations :

Substituent Position :

- Moving the pyrrolidine group from position 2 to 4 (as in 4-Bromo-2-(pyrrolidin-2-yl)pyridine hydrochloride) alters the molecule’s binding orientation in target interactions .

- Bromine at position 5 in the target compound may enhance steric bulk compared to 3-bromo analogs .

Linker Flexibility :

- The piperidine-ethoxy linker in 5-Bromo-2-(2-piperidin-1-yl-ethoxy)pyridine HCl introduces conformational flexibility, which may improve binding to buried enzyme pockets .

Biological Activity

5-Bromo-2-(pyrrolidin-2-yl)pyridine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and therapeutic applications. This article delves into its biological activity, synthesis, mechanisms of action, and comparative studies with related compounds.

Chemical Structure and Properties

This compound features a bromine atom attached to a pyridine ring, with a pyrrolidine moiety that enhances its biological activity. The presence of these functional groups allows for various interactions with biological targets, making it a valuable compound in medicinal chemistry.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes, thereby modulating biochemical pathways.

- Receptor Interaction : It can interact with various receptors, potentially influencing cellular signaling.

- Antimicrobial Activity : The bromine atom and the pyrrolidine ring enhance binding affinity to microbial targets, contributing to its antibacterial properties.

Antimicrobial Properties

Research indicates that derivatives of pyridine and pyrrolidine exhibit significant antimicrobial activity. For instance, studies have shown that certain pyrrolidine derivatives possess antibacterial effects against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for various derivatives suggest potent activity:

| Compound | MIC (µg/mL) | Target Organisms |

|---|---|---|

| 5-Bromo-2-(pyrrolidin-2-yl)pyridine | <125 (E. coli) | E. coli, Pseudomonas aeruginosa |

| 75 (B. subtilis) | Bacillus subtilis, Enterococcus faecalis | |

| Pyrrolidine Derivative A | 3.12 - 12.5 | Staphylococcus aureus |

| Pyrrolidine Derivative B | >100 | E. faecalis, P. aeruginosa |

These findings indicate that the presence of halogen substituents significantly enhances the bioactivity of these compounds .

Case Studies

- Antibacterial Activity : A study evaluated the antibacterial efficacy of various pyrrolidine derivatives, including this compound. Results demonstrated effective inhibition against strains like Bacillus subtilis and Escherichia coli, highlighting the compound's potential as an antimicrobial agent .

- Antifungal Properties : In vitro tests have shown that some derivatives exhibit antifungal activity against pathogens such as Candida albicans. This suggests a broader spectrum of action beyond bacterial targets .

Comparative Analysis with Similar Compounds

When compared to similar compounds such as 5-Bromo-2-(pyrrolidin-1-yl)pyridine and 5-Bromo-2-(piperidin-1-yl)pyrimidine, this compound demonstrates unique properties due to the positioning of the pyrrolidine ring. This structural difference influences its reactivity and biological profile:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 5-Bromo-2-(pyrrolidin-2-yl)pyridine | Enhanced binding affinity | Strong antibacterial properties |

| 5-Bromo-2-(pyrrolidin-1-yl)pyridine | Different nitrogen positioning | Moderate antibacterial properties |

| 5-Bromo-2-(piperidin-1-yl)pyrimidine | Larger ring structure | Variable activity |

Q & A

Q. What are effective synthetic routes for 5-Bromo-2-(pyrrolidin-2-yl)pyridine hydrochloride?

Methodological Answer: A common approach involves nucleophilic substitution or cross-coupling reactions. For example:

- Nucleophilic substitution : React 5-bromo-2-chloropyridine with pyrrolidine under basic conditions (e.g., K₂CO₃ in DMF) to replace the chlorine atom. Subsequent HCl treatment yields the hydrochloride salt .

- Buchwald-Hartwig amination : Use palladium catalysts (e.g., Pd(OAc)₂) with ligands (XPhos) to couple 5-bromo-2-aminopyridine with pyrrolidine derivatives. Optimize temperature (80–100°C) and solvent (toluene) for higher yields .

Key Validation : Monitor reaction progress via TLC or LC-MS. Confirm purity (>95%) via HPLC (C18 column, acetonitrile/water gradient) .

Q. How can the compound’s purity and structure be characterized?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ for C₉H₁₁BrClN₂⁺, expected m/z 285.96) .

- HPLC : Use a reverse-phase column with UV detection (λ = 254 nm) to assess purity (>98%) .

Advanced Research Questions

Q. How can conflicting NMR data for pyrrolidine ring protons be resolved?

Methodological Answer: Discrepancies in pyrrolidine proton splitting (e.g., unexpected multiplicity or shifts) may arise from:

- Conformational flexibility : Use variable-temperature NMR (VT-NMR) to observe dynamic effects. Cooling to −40°C can stabilize rotamers, simplifying splitting patterns .

- Solvent effects : Compare spectra in DMSO-d₆ vs. CDCl₃. Polar solvents may stabilize specific conformations via hydrogen bonding .

Validation : Correlate with computational models (DFT calculations) to predict preferred conformations .

Q. What strategies optimize Suzuki-Miyaura cross-coupling at the 5-bromo position?

Methodological Answer: To functionalize the bromine site:

- Catalyst selection : Use Pd(PPh₃)₄ or PdCl₂(dppf) with aryl boronic acids. Avoid steric hindrance by ensuring ligands (e.g., XPhos) are compatible with the pyridine-pyrrolidine scaffold .

- Solvent optimization : Test polar aprotic solvents (DMF, DMSO) vs. ethereal solvents (THF). Higher polarity may improve solubility but risk side reactions.

- Temperature control : Run reactions at 80–100°C for 12–24 hours. Monitor for debromination byproducts via GC-MS .

Q. How can contradictory solubility data in aqueous vs. organic solvents be addressed?

Methodological Answer: Discrepancies often arise from the hydrochloride salt’s hygroscopicity:

- Salt dissociation : In aqueous buffers (pH < 3), the compound dissolves via protonation. In organic solvents (e.g., DCM), solubility depends on freebase formation.

- Counterion exchange : Replace HCl with less hygroscopic salts (e.g., trifluoroacetate) via ion-exchange chromatography. Confirm via elemental analysis .

Validation : Perform dynamic light scattering (DLS) to assess aggregation in aqueous media .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.